
4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a chemical compound that has gained attention in scientific research due to its potential for various applications. This compound is also known as Mocetinostat and is classified as a histone deacetylase inhibitor (HDAC inhibitor). The purpose of
Mécanisme D'action
The mechanism of action of 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one involves the inhibition of HDAC enzymes. HDAC enzymes are responsible for the deacetylation of histones, which leads to the repression of gene expression. Inhibition of HDAC enzymes by 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one include the inhibition of HDAC enzymes, which leads to the accumulation of acetylated histones. This results in the activation of tumor suppressor genes and the inhibition of oncogenes. In addition, 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one has been shown to induce apoptosis in cancer cells and to inhibit angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one in lab experiments is its specificity for HDAC enzymes. This allows for the selective inhibition of these enzymes and the regulation of gene expression. However, one limitation of using 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is its potential toxicity, which can affect cell viability and lead to false results in experiments.
Orientations Futures
For the research on 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one include the development of more specific and potent HDAC inhibitors. In addition, the potential of 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one in treating other diseases, such as neurodegenerative disorders and inflammatory diseases, is an area of interest for future research. Furthermore, the combination of 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one with other anticancer agents is also an area of interest for future research, as it may lead to improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a complex process that involves several steps. The starting material for the synthesis is 2-Acetyl-6-methylpyridine, which is reacted with chloroacetyl chloride to form 4-Chloro-1-(2-acetyl-6-methylpyridin-4-yl)butan-1-one. This intermediate is then reacted with sodium methoxide and methyl iodide to form 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one has been extensively studied for its potential in treating various diseases. It has been shown to have anticancer properties by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. Inhibition of HDAC enzymes leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes.
Propriétés
IUPAC Name |
4-chloro-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-7-5-8(10)6-9(12)11(7)3-4-13-2/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPBIFKTTCWILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCOC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


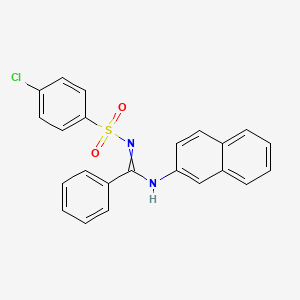


![Methyl 6-acetyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2440787.png)

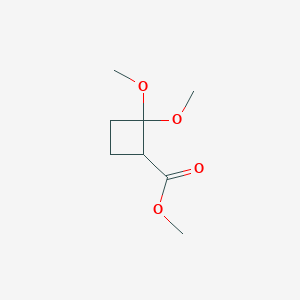

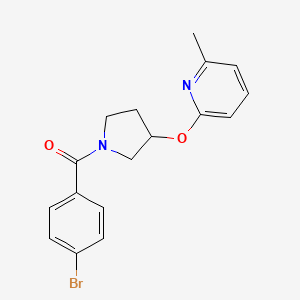
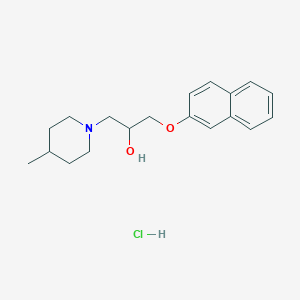
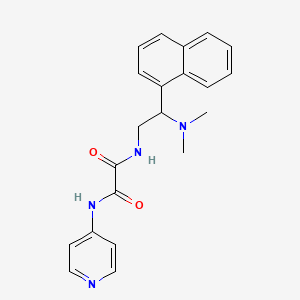

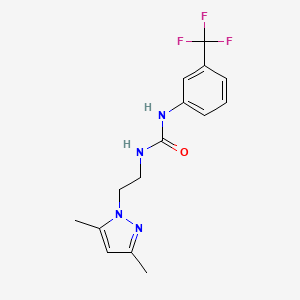
![6-(2-Methoxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2440806.png)